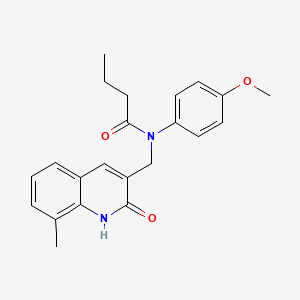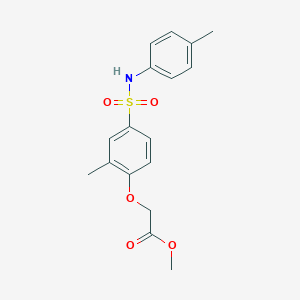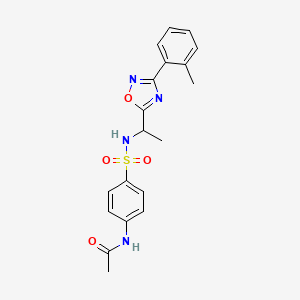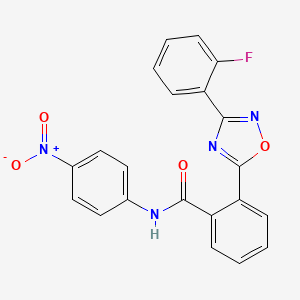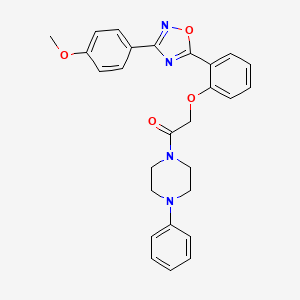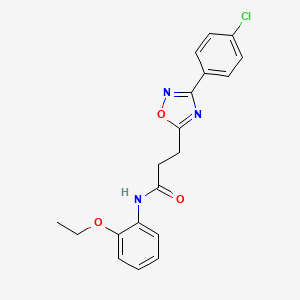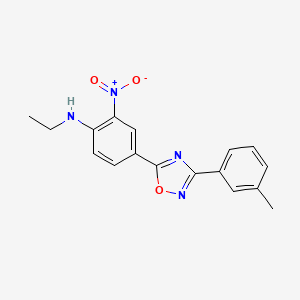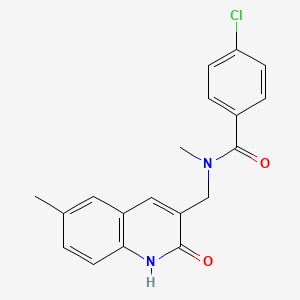
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide, also known as CQMA, is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
作用機序
The mechanism of action of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In malaria parasites, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide inhibits the heme detoxification pathway, leading to the accumulation of toxic heme and ultimately parasite death. In cancer cells, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide has been shown to inhibit the activity of histone deacetylases, leading to cell cycle arrest and apoptosis. In inflammation, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide has been shown to have various biochemical and physiological effects. In malaria parasites, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide causes the accumulation of toxic heme, leading to parasite death. In cancer cells, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide induces cell cycle arrest and apoptosis. In inflammation, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide inhibits the production of pro-inflammatory cytokines. However, the exact effects of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide on different cell types and tissues are still being studied.
実験室実験の利点と制限
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide has several advantages for lab experiments, including its availability, stability, and low cost. It can be easily synthesized and purified, making it a useful tool for various research studies. However, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide also has limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations need to be considered when designing experiments involving 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide.
将来の方向性
There are several future directions for the research on 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide. One possible direction is the development of new drugs based on 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide for the treatment of various diseases. Another direction is the study of the structure-activity relationship of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide and its derivatives to identify more potent and selective compounds. Additionally, the use of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide as a tool for studying protein-ligand interactions and enzyme inhibition can be further explored. Overall, the potential applications of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide in various scientific fields make it an interesting compound for future research.
Conclusion:
In conclusion, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide is a chemical compound with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide can lead to the development of new drugs and the discovery of new biochemical and physiological effects.
合成法
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide can be synthesized through a multi-step process starting with 2-hydroxy-6-methylquinoline. The synthesis involves the use of various reagents and catalysts, including 4-chlorobenzoyl chloride, sodium hydride, and N-methylpiperazine. The final product is obtained through purification and characterization techniques such as column chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have antimalarial, anticancer, and anti-inflammatory properties. In medicinal chemistry, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide has been used as a lead compound for the development of new drugs. In biochemistry, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide has been used as a tool to study protein-ligand interactions. In pharmacology, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide has been studied for its potential as a therapeutic agent for various diseases.
特性
IUPAC Name |
4-chloro-N-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-12-3-8-17-14(9-12)10-15(18(23)21-17)11-22(2)19(24)13-4-6-16(20)7-5-13/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTIZRDVPZXBRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

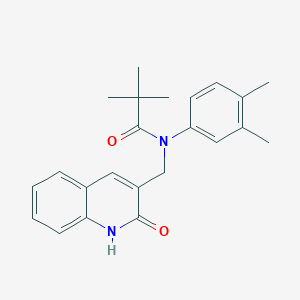
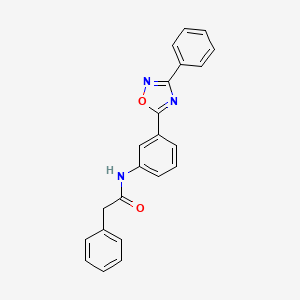
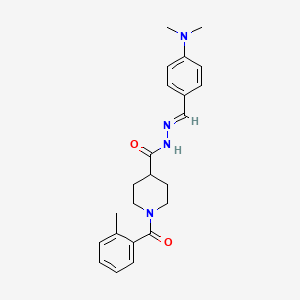

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-propylacetamide](/img/structure/B7704483.png)
